molecular formula C15H15N5O3S B3018161 (4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1209185-01-2

(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No. B3018161
CAS RN: 1209185-01-2
M. Wt: 345.38
InChI Key: CGFRMOWGWBAGQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C15H15N5O3S and its molecular weight is 345.38. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research on derivatives related to the chemical structure has shown antimicrobial properties. The synthesis of azole derivatives, including 1,3,4-oxadiazole, has demonstrated activity against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Başoğlu et al., 2013).

Anticancer and Antiangiogenic Effects

Novel thioxothiazolidin-4-one derivatives synthesized by coupling different amines have shown significant inhibition of tumor growth and angiogenesis in mouse models. These findings highlight the potential therapeutic applications of related compounds in cancer treatment (Chandrappa et al., 2010).

Synthetic Applications and Pharmacological Potential

The chemical framework of the compound shares similarities with structures that have been utilized in the synthesis of various heterocyclic compounds. These synthetic pathways offer routes to molecules with potential pharmacological benefits, including as inhibitors and receptor agonists, which may be relevant in treatments of diseases such as migraines and potentially as antipsychotic agents (Habernickel, 2001; Raviña et al., 2000).

Corrosion Inhibition

Compounds with the furan-2-yl and piperidin-yl motifs have been investigated for their corrosion inhibition properties, showing effectiveness in protecting mild steel in acidic environments. This application demonstrates the compound's potential in industrial processes and materials science (Singaravelu et al., 2022).

Heterocyclic Cores in Pharmacology

Replacing the central phenyl core of diamine-based histamine H3 receptor antagonists with heterocyclic rings, including furan, has yielded molecules with high affinity for the human histamine H3 receptor. This suggests potential applications in developing new drugs targeting the central nervous system (Swanson et al., 2009).

properties

IUPAC Name

[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-9-12(24-19-16-9)15(21)20-6-4-10(5-7-20)13-17-18-14(23-13)11-3-2-8-22-11/h2-3,8,10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFRMOWGWBAGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

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